4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol
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Overview
Description
Benzothiazoline derivative 1 is a compound belonging to the benzothiazoline family, which is characterized by a benzene ring fused to a thiazoline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzothiazoline derivative 1 can be synthesized through various methods. One common synthetic route involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the production of benzothiazoline derivatives often involves solvent-free synthesis techniques. For example, a solvent-free synthetic route for sulfonylurea benzothiazoline derivatives has been developed, which involves cyclization and carbamylation reactions . This method is advantageous as it reduces the use of harmful solvents and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzothiazoline derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert benzothiazoline derivatives into benzothiazoles.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazoline ring.
Substitution: Substitution reactions can introduce different substituents onto the benzothiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include benzothiazoles, substituted benzothiazolines, and other derivatives with modified functional groups .
Scientific Research Applications
Benzothiazoline derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzothiazoline derivative 1 involves the formation of radical species under specific conditions. For example, under visible light irradiation, an electron-donor-acceptor complex is formed between benzothiazoline derivative 1 and electron-deficient alkenes. This complex undergoes excitation, leading to the generation of radical species that participate in various chemical reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Benzothiazoline derivative 1 can be compared with other similar compounds, such as benzothiazoles and benzisoxazoles. While benzothiazoles also contain a benzene ring fused to a thiazole ring, benzothiazoline derivatives have a thiazoline ring instead. This structural difference imparts unique chemical and biological properties to benzothiazoline derivatives . Similar compounds include:
Benzothiazoles: Known for their anti-cancer and antimicrobial activities.
Benzisoxazoles: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
CAS No. |
1393371-35-1 |
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Molecular Formula |
C15H14ClNO3S |
Molecular Weight |
323.79 |
IUPAC Name |
4-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3 |
InChI Key |
LQDWIAAYFSZPAR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2NC3=C(S2)C=CC(=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MHY884; MHY-884; MHY 884; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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